1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile
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Overview
Description
1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-5-pyrazolone with propylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0-78°C for 1-16 hours . The yield of the product can vary depending on the reaction conditions and the purity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-pyrazolone: A precursor in the synthesis of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carbonitrile.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl: Used in the synthesis of zolazepam, a tranquilizer.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H14N4 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,3-dimethyl-5-(propylamino)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N4/c1-4-5-11-9-8(6-10)7(2)12-13(9)3/h11H,4-5H2,1-3H3 |
InChI Key |
IGZXYNMINOPWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=NN1C)C)C#N |
Origin of Product |
United States |
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